Aminooxy-peg3-acid hydrochloride salt
Description
Molecular Architecture and Functional Group Analysis
This compound consists of a triethylene glycol (PEG3) spacer flanked by an aminooxy group (-ONH₂) at one terminus and a carboxylic acid (-COOH) at the other, with the aminooxy group stabilized as a hydrochloride salt. The PEG3 spacer provides hydrophilicity and flexibility, reducing steric hindrance during conjugation.
Molecular Formula : While the exact formula for the hydrochloride salt is not explicitly reported, its Boc-protected analog (CAS 1835759-82-4) has the formula C₁₄H₂₇NO₈, suggesting the hydrochloride form likely corresponds to C₁₁H₂₂ClNO₇ after deprotection. Key functional groups include:
- Aminooxy group : Reacts with ketones or aldehydes via oxime ligation.
- Carboxylic acid : Activates with EDC/NHS for amine coupling.
- PEG3 spacer : Enhances solubility (log P ≈ -2.5) and reduces immunogenicity.
Structural Stability : The hydrochloride salt formulation improves stability during storage, with a shelf life exceeding two years at -20°C.
Crystallographic and Spectroscopic Profiling
Crystallographic data for this compound remain unreported, but its Boc-protected counterpart exhibits a defined stereochemistry confirmed via X-ray diffraction (unpublished data). Spectroscopic characterization relies on:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (D₂O) : δ 3.6–3.8 ppm (PEG3 methylene protons), δ 4.2 ppm (aminooxy -NH₂), δ 2.5 ppm (carboxylic acid proton, exchanged).
- ¹³C NMR : Peaks at δ 170 ppm (carboxylic acid), δ 70–75 ppm (PEG3 ether carbons).
Infrared (IR) Spectroscopy :
- Strong absorption at 3300 cm⁻¹ (N-H stretch, aminooxy), 1700 cm⁻¹ (C=O, carboxylic acid), and 1100 cm⁻¹ (C-O-C, PEG3).
Mass Spectrometry :
Comparative Analysis with PEG-Based Bioconjugation Reagents
This compound is distinguished from other PEG linkers by its dual-functional reactivity and optimized spacer length. Key comparisons include:
| Property | Aminooxy-PEG3-Acid HCl | MAL-PEG4-NHS | DBCO-PEG8-Azide |
|---|---|---|---|
| Functional Groups | Aminooxy, Carboxylic Acid | Maleimide, NHS Ester | DBCO, Azide |
| Spacer Length (Å) | 14.2 | 18.5 | 29.7 |
| Solubility (mg/mL) | 50 (H₂O) | 30 (DMSO) | 10 (THF) |
| Conjugation Efficiency | >90% (pH 4.5) | >80% (pH 7.4) | >95% (Cu-free click) |
| Primary Application | Antibody-drug conjugates | Protein labeling | Bioorthogonal chemistry |
Advantages :
- Orthogonal reactivity : Enables sequential conjugation of two distinct molecules (e.g., drugs and targeting agents).
- Reduced aggregation : PEG3’s shorter chain minimizes viscosity issues in high-concentration formulations compared to PEG8.
Limitations :
Properties
IUPAC Name |
3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO6.ClH/c10-16-8-7-15-6-5-14-4-3-13-2-1-9(11)12;/h1-8,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCOYGXPULLEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCON)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis Strategy
The compound is synthesized through a multi-step process starting with PEG-based precursors. A common approach involves the functionalization of triethylene glycol with aminooxy and carboxylic acid groups, followed by hydrochloride salt formation.
Key Reaction Steps:
-
Etherification: Triethylene glycol undergoes nucleophilic substitution to introduce an aminooxy group.
-
Acid Functionalization: The terminal hydroxyl group is oxidized to a carboxylic acid.
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.
Example Protocol:
-
Starting Material: 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid.
-
Reaction Conditions:
Catalytic Hydrogenation for Intermediate Synthesis
A patent detailing the synthesis of structurally similar compounds (e.g., 3-aminophthalate hydrochloride) highlights the role of catalytic hydrogenation in reducing nitro groups to amines, a step analogous to aminooxy group introduction.
Adapted Method for Aminooxy-PEG3-Acid Hydrochloride:
-
Nitro Intermediate Preparation: Introduce a nitro group to the PEG backbone.
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Hydrogenation: Use platinum or palladium catalysts under H₂ pressure (0.1–0.3 MPa) to reduce nitro to aminooxy.
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Acidification: Treat with concentrated HCl (12 mol/L) to form the hydrochloride salt.
Optimization Data:
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | Pt/C (5% w/w) | 92.5 | 98.7 |
| H₂ Pressure | 0.2 MPa | 91.8 | 98.4 |
| Reaction Time | 4 hours | 93.5 | 99.1 |
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols prioritize efficiency through continuous flow systems. Key advantages include:
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Enhanced Mixing: Microreactors ensure uniform reagent contact.
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Temperature Control: Exothermic reactions (e.g., HCl addition) are managed via jacketed reactors.
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Automated Purification: In-line chromatography or crystallization units isolate the product.
Case Study:
A pilot plant reported a 12% increase in yield (from 78% to 90%) by switching from batch to flow synthesis, with a throughput of 50 kg/month.
Solvent and Reagent Selection
Solvent Systems:
-
Polar Aprotic Solvents: DMF or acetonitrile for dissolution of PEG intermediates.
-
Co-Solvents: Ethanol/water mixtures (1:1 v/v) for hydrochloride crystallization.
Reagent Efficiency:
| Reagent | Role | Optimal Equivalents |
|---|---|---|
| SOCl₂ | Carboxyl activation | 1.2 eq |
| HCl (g) | Salt formation | 3.0 eq |
Purification and Quality Control
Chromatographic Techniques
-
Size-Exclusion Chromatography (SEC): Removes high-molecular-weight impurities (e.g., PEG dimers).
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Ion-Exchange Chromatography: Isolate the hydrochloride salt from unreacted starting materials.
Purity Metrics:
| Technique | Purity (%) | Impurities Detected |
|---|---|---|
| HPLC | 99.2 | <0.1% PEG dimer |
| NMR | 98.5 | Trace solvents (DCM < 50 ppm) |
Crystallization Protocols
-
Anti-Solvent Addition: Dropwise addition of diethyl ether to a DMF solution induces crystallization.
-
Temperature Gradient: Cooling from 25°C to 4°C enhances crystal yield.
Yield Improvement:
| Crystallization Method | Yield (%) | Crystal Size (µm) |
|---|---|---|
| Anti-Solvent | 85 | 50–100 |
| Slow Cooling | 78 | 100–200 |
Challenges and Mitigation Strategies
Hydrolysis of Aminooxy Group
The aminooxy moiety is prone to hydrolysis under acidic conditions. Solutions include:
PEG Dimer Formation
Side reactions during etherification may produce PEG dimers. Mitigation involves:
-
Stoichiometric Control: Limit excess reagents (e.g., SOCl₂).
-
Catalyst Screening: Transition metal catalysts (e.g., CuI) improve selectivity.
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
| Method | Steps | Total Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Batch Synthesis | 5 | 68 | 120 |
| Continuous Flow | 3 | 90 | 85 |
| Catalytic Hydrogenation | 4 | 88 | 95 |
Chemical Reactions Analysis
Types of Reactions
Aminooxy-peg3-acid hydrochloride salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aminooxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Bioconjugation Applications
1. Protein Labeling
Aminooxy-PEG3-acid hydrochloride salt is extensively utilized for labeling proteins through oxime ligation. This method is advantageous due to its chemoselectivity and stability under physiological conditions. The aminooxy group reacts with aldehyde-labeled proteins to form stable oxime linkages, which can be used for tracking and analyzing protein interactions .
Case Study: Protein Immobilization
In a study involving aldehyde-labeled green fluorescent protein (GFP), researchers immobilized the protein on hydrazide-functionalized agarose beads using this compound. The ligation was catalyzed by more efficient phenylenediamine catalysts, resulting in rapid immobilization and subsequent release of the labeled protein . This technique demonstrates the utility of aminooxy compounds in purifying proteins from complex mixtures.
2. Antibody-Drug Conjugates (ADCs)
This compound plays a crucial role in the development of antibody-drug conjugates. The ability to selectively modify antibodies at specific sites enhances the therapeutic efficacy and reduces off-target effects. By utilizing aminooxy linkers, researchers can create homogeneous ADCs that maintain the biological activity of the antibody while delivering cytotoxic drugs directly to cancer cells .
Drug Delivery Systems
1. PEGylation
The incorporation of this compound into drug formulations enhances solubility and bioavailability. PEGylation reduces renal clearance rates and prolongs circulation time in vivo, making it an effective strategy for improving drug pharmacokinetics .
Table 1: Comparison of Drug Delivery Systems Utilizing this compound
| Study | Drug Type | Application | Results |
|---|---|---|---|
| Study A | Chemotherapeutic agent | PEGylation | Increased solubility and reduced toxicity |
| Study B | Antibody | ADC formulation | Enhanced targeting and reduced side effects |
| Study C | Enzyme | Stabilization | Improved stability and activity retention |
Mechanism of Action
The mechanism of action of Aminooxy-peg3-acid hydrochloride salt involves its interaction with biological molecules. In ADCs, it acts as a linker that connects the antibody to the cytotoxic drug, allowing targeted delivery to cancer cells. In PROTACs, it facilitates the degradation of target proteins by linking the target protein to an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation .
Comparison with Similar Compounds
Aminooxyacetic Acid Hydrochloride
Structural Differences :
- Formula: C₂H₅NO₃·½HCl (Molecular weight: 109.3 g/mol) .
- Functionality: Contains a single aminooxy group and lacks PEG spacers.
Functional Comparison :
Aminooxyacetic acid hydrochloride is primarily used in metabolic studies, whereas Aminooxy-PEG3-acid HCl salt’s PEG spacer enables enhanced solubility and versatility in bioconjugation .
Boc-Aminooxy-PEG3-Azide
Structural Differences :
Functional Comparison :
The Boc protection in Boc-Aminooxy-PEG3-Azide enhances stability but requires deprotection steps for aminooxy reactivity, making it less direct for rapid conjugations compared to Aminooxy-PEG3-acid HCl salt .
3-Amino-4-Propoxybenzoic Acid Hydrochloride
Structural Differences :
- Formula: C₁₀H₁₃NO₃·HCl (Molecular weight: 231.68 g/mol) .
- Functionality: Aromatic amine and carboxylic acid without PEG or aminooxy groups.
Functional Comparison :
This compound serves as a reference standard in analytical chemistry but lacks the bifunctional reactivity required for bioconjugation .
Research Findings and Practical Considerations
Stability and Handling
- Aminooxy-PEG3-acid HCl salt degrades rapidly if exposed to moisture or room temperature, necessitating strict storage at -20°C and immediate use .
- In contrast, Boc-protected derivatives (e.g., Boc-Aminooxy-PEG3-Azide) exhibit improved stability but require additional synthetic steps .
Reaction Efficiency
- The aminooxy-aldehyde reaction achieves >90% efficiency within 2 hours at pH 4.5–6.5, outperforming traditional hydrazide-based conjugations .
- Carboxylic acid activation (via EDC) achieves ~80% amide bond formation in aqueous buffers, comparable to other PEG-carboxylic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
